1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C10H20N2O. It is known for its role as a GABA receptor antagonist, specifically acting on the delta subunit of the GABA-A receptor. This compound was first introduced in the 1970s as an experimental tool to block the central effects of benzodiazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 1,4-diazepane in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
Scientific Research Applications
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving GABA receptors to understand their function and modulation.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the effects of GABA receptor antagonism.
Mechanism of Action
The compound exerts its effects by acting as a GABA receptor antagonist. It specifically targets the delta subunit of the GABA-A receptor, blocking the central effects of benzodiazepines. This antagonistic action can modulate the inhibitory effects of GABA, leading to various physiological and neurological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features.
Cyclobutanol: Shares the cyclobutanol moiety but lacks the diazepane ring.
Benzodiazepines: Although structurally different, they interact with GABA receptors.
Uniqueness
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol is unique due to its specific action on the delta subunit of the GABA-A receptor, which distinguishes it from other GABA receptor modulators. Its ability to block the effects of benzodiazepines makes it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
1-(1,4-diazepan-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10(3-1-4-10)9-12-7-2-5-11-6-8-12/h11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKIPLUDEKJAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198714 | |
Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098500-79-7 | |
Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2098500-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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